Enhanced Cytotoxic Potency of Ru(II)-6-Methyl-2-thiouracil Complex vs. Ru(II)-2-Thiouracil Complex in Cancer Cells
In a direct head-to-head comparison, the ruthenium(II) complex containing the 6-methyl-2-thiouracil (6m2TU) ligand, trans-[Ru(6m2TU)(PPh3)2(bipy)]PF6 (Complex 2), demonstrated consistently superior cytotoxicity against a panel of cancer cell lines compared to its direct analog bearing the unsubstituted 2-thiouracil (2TU) ligand (Complex 1). The quantitative IC50 values confirm that the simple addition of a methyl group to the ligand scaffold significantly enhances potency [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) against cancer cell lines (72 h, Alamar Blue assay) |
|---|---|
| Target Compound Data | Complex 2 (with 6m2TU): HL-60 = 1.65 μM; K-562 = 2.12 μM; HepG2 = 9.13 μM; B16-F10 = 3.07 μM |
| Comparator Or Baseline | Complex 1 (with 2TU): HL-60 = 2.33 μM; K-562 = 2.75 μM; HepG2 = 12.31 μM; B16-F10 = 5.28 μM |
| Quantified Difference | Complex 2 is 1.4-fold (HL-60) to 1.7-fold (B16-F10) more potent than Complex 1; represents a 29-42% lower IC50. |
| Conditions | Human cancer cell lines: HL-60 (promyelocytic leukemia), K-562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), B16-F10 (mouse melanoma). Alamar blue assay after 72 h incubation. |
Why This Matters
For researchers procuring ligands to synthesize novel metallodrugs, the 6-methyl derivative yields complexes with 29-42% greater potency, directly impacting lead compound selection and in vitro efficacy data.
- [1] Guedes, G. P., et al. (2020). Nucleobase Derivatives as Building Blocks to Form Ru(II)-Based Complexes with High Cytotoxicity. ACS Omega, 5(1), 122-130. View Source
